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Compound of Interest

Compound Name: Granotapide

Cat. No.: B1672138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and

synthesis of Granotapide (JTT-130), a novel, orally active, and intestine-specific inhibitor of the

microsomal triglyceride transfer protein (MTP). Granotapide has been investigated for its

therapeutic potential in metabolic disorders, including dyslipidemia, obesity, and type 2

diabetes.[1][2][3][4]

Discovery and Rationale
Granotapide (JTT-130) was developed by Japan Tobacco Inc. as an intestine-specific MTP

inhibitor.[2][5] The rationale behind its design was to create a compound that effectively

reduces the absorption of dietary fats and cholesterol in the intestine while minimizing the risk

of hepatic steatosis (fatty liver), a common side effect associated with systemic MTP inhibitors.

[2] MTP is a critical intracellular lipid transfer protein responsible for the assembly and secretion

of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-

density lipoproteins (VLDL) in the liver.[6] By specifically targeting intestinal MTP, Granotapide
aims to lower postprandial hyperlipidemia and reduce the overall lipid burden without

significantly affecting hepatic lipid metabolism.[7]

The chemical name for Granotapide is diethyl-2-({3-dimethylcarbamoyl-4-[(4′-

trifluoromethylbiphenyl-2-carbonyl) amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5]

It was designed to be rapidly hydrolyzed and inactivated after absorption from the intestine.[2]

[8]
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Synthesis
While the precise, proprietary synthesis protocols developed by Japan Tobacco Inc. are not

publicly available, the chemical structure of Granotapide is known.

Chemical Structure: Diethyl-2-({3-dimethylcarbamoyl-4-[(4′-trifluoromethylbiphenyl-2-carbonyl)

amino]phenyl} acetyloxymethyl)-2-phenylmalonate.[1][2][5]

Mechanism of Action
Granotapide is an orally active inhibitor of microsomal triglyceride transfer protein (MTP).[2][4]

[9] Its primary mechanism of action is the inhibition of MTP in the enterocytes of the small

intestine. This inhibition prevents the assembly and secretion of chylomicrons, the lipoprotein

particles responsible for transporting dietary triglycerides and cholesterol into the bloodstream.

[3]

Beyond MTP inhibition, Granotapide's effects are also mediated by the enhanced secretion of

gut peptides, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][7] This is

thought to be a consequence of the increased lipid concentration in the intestinal lumen, which

stimulates L-cells to release these hormones.[3] GLP-1 and PYY are known to play crucial

roles in regulating glucose homeostasis, appetite, and gastric emptying.[10][11][12]

Preclinical Data
A significant body of preclinical research has evaluated the efficacy and safety of Granotapide
in various animal models of metabolic disease.

Data Presentation
The following tables summarize the key quantitative data from preclinical studies on

Granotapide.

Table 1: Effects of Granotapide on Body Weight and Food Intake in Sprague-Dawley Rats
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Parameter Control Group
Granotapide
(10 mg/kg)
Group

P-value Reference

Body Weight

Gain (g)
50.7 ± 2.4 37.4 ± 2.0 P < 0.01 [1]

Total Caloric

Intake (kcal/day)
100.3 ± 3.4 82.3 ± 2.1 P < 0.01 [1]

High-Fat Diet

Intake (% of

total)

Not specified Decreased Not specified [1]

Low-Fat Diet

Intake (% of

total)

Not specified Increased Not specified [1]

Fat Consumption

( g/day )
5.9 ± 0.2 3.9 ± 0.2 P < 0.01 [1]

Carbohydrate

Consumption

No significant

effect

No significant

effect
Not specified [1]

Table 2: Effects of Granotapide on Glucose and Lipid Metabolism in Zucker Diabetic Fatty

(ZDF) Rats
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Parameter Control Group
Granotapide
Treatment
Group

Pair-Fed
Group

Reference

Plasma Glucose

Levels

Significantly

higher

Significantly

decreased

Tended to

decrease
[3]

Plasma

Cholesterol

Levels

No significant

change

Reduction

observed

No reduction

observed
[3]

Hepatic

Triglyceride

Content

Elevated
Significantly

decreased

Elevated

compared to

control

[3]

Portal GLP-1

Levels
Not specified

Significant

elevation
Not specified [3][4]

HOMA-IR 84.8 ± 16.6 101.2 ± 10.5 140.5 ± 22.1 [3]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of Granotapide. These protocols are derived from published literature and should be adapted

as necessary for specific laboratory conditions.

Diet-Induced Obesity Model in Sprague-Dawley Rats
Objective: To evaluate the effect of Granotapide on body weight, food preference, and

macronutrient consumption in a diet-induced obesity model.

Materials:

Male Sprague-Dawley rats (6 weeks old)[1]

Standard laboratory chow

High-fat diet (e.g., 35% fat by weight)[1]

Low-fat diet (e.g., 3.3% fat by weight)[1]
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Granotapide (JTT-130)

Vehicle for oral administration

Metabolic cages for monitoring food and water intake

Procedure:

Acclimation: House rats individually in a controlled environment (23 ± 3°C, 12-hour light/dark

cycle) and provide ad libitum access to standard chow and water for at least one week.

Dietary Paradigm: Introduce two separate food containers into each cage, one with the high-

fat diet and the other with the low-fat diet, allowing the rats free access to both.[1]

Group Assignment: After a period of adaptation to the choice diet, randomly assign rats to

either the control group or the Granotapide treatment group.

Drug Administration: Administer Granotapide (e.g., 10 mg/kg) or vehicle orally to the

respective groups once daily for the duration of the study (e.g., 7 days).[1]

Data Collection:

Measure body weight daily.

Measure the consumption of the high-fat and low-fat diets daily by weighing the food

containers.

Calculate total caloric intake and the intake of individual macronutrients (fat,

carbohydrates, protein) based on the diet composition.

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or

ANOVA) to determine the significance of the differences between the control and treatment

groups.

Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic
Fatty (ZDF) Rats
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Objective: To assess the effect of Granotapide on glucose tolerance in a genetic model of type

2 diabetes.

Materials:

Male Zucker diabetic fatty (ZDF) rats[3]

Powdered diet

Granotapide (JTT-130) as a food admixture

Glucose solution (e.g., 2 g/kg body weight) for oral gavage[3]

Blood glucose monitoring system

Equipment for blood collection (e.g., tail vein sampling)

Procedure:

Animal Model and Diet: Use male ZDF rats, a model that spontaneously develops

hyperglycemia and insulin resistance. Feed the rats a powdered diet with or without a

specified concentration of Granotapide for a designated period (e.g., 6 weeks).[3][4] A pair-

fed group, which receives the same amount of food as the Granotapide group but without

the drug, should be included to control for the effects of reduced food intake.[3]

Fasting: Prior to the OGTT, fast the rats for a specified period (e.g., 24 hours) with free

access to water.[3]

Baseline Blood Glucose: Measure the baseline blood glucose level (time 0) from a tail vein

blood sample.

Glucose Administration: Administer a glucose solution orally via gavage.[3]

Post-Gavage Blood Glucose Monitoring: Collect blood samples at various time points after

glucose administration (e.g., 30, 60, and 120 minutes) and measure blood glucose levels.

Data Analysis: Plot the mean blood glucose concentrations at each time point for each

group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose
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excursion.

Statistical Analysis: Compare the glucose tolerance curves and AUC values between the

different groups using appropriate statistical methods.

Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of

action of Granotapide.
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Caption: Mechanism of action of Granotapide in the small intestine.
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Caption: Downstream effects of increased GLP-1 and PYY secretion by Granotapide.

Experimental Workflow
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Caption: General workflow for preclinical evaluation of Granotapide.
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Clinical Development
Granotapide has been evaluated in clinical trials for the treatment of Type II Diabetes Mellitus.

[1] A Phase 2 clinical trial (NCT00929539) was initiated in 2009 by Akros Pharma Inc. to study

the safety and efficacy of Granotapide in this patient population.[2][13] However, detailed

results from this trial and the current development status of Granotapide are not widely

available in the public domain. An expert opinion article on discontinued cardiovascular drugs

in 2012 included Granotapide.[2]

Conclusion
Granotapide (JTT-130) is a potent and intestine-specific MTP inhibitor that has demonstrated

significant efficacy in preclinical models of dyslipidemia, obesity, and type 2 diabetes. Its unique

mechanism of action, which combines the inhibition of dietary fat absorption with the

stimulation of anorexigenic and incretin gut hormones, makes it a promising therapeutic

candidate. Further elucidation of its clinical profile and development status is awaited by the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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